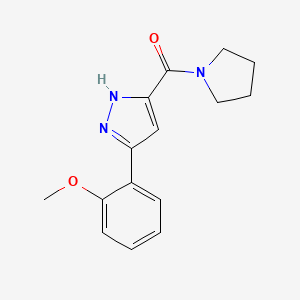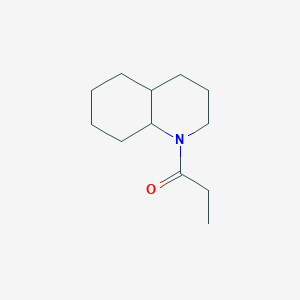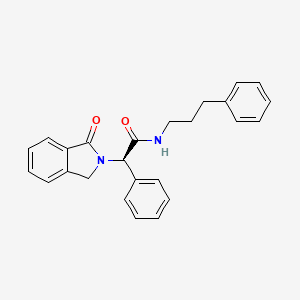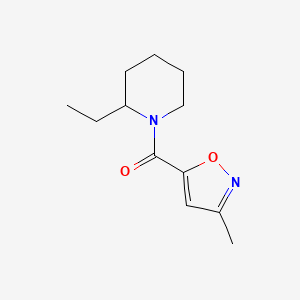
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is not fully understood, but it is believed to modulate the activity of GABA receptors in the brain, leading to anxiolytic and antidepressant effects. 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have anxiolytic and antidepressant effects in animal models by modulating the activity of GABA receptors in the brain. 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for its targets. 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, including the development of novel drugs based on its scaffold for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole and its potential applications in various fields. Finally, more research is needed to optimize the synthesis methods of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole to obtain higher yields and purities for use in lab experiments.
Synthesemethoden
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 2-methoxybenzoic acid with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid hydrazide. These methods have been optimized to obtain high yields of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have anxiolytic and antidepressant effects by modulating the activity of GABA receptors. In cancer research, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been used as a scaffold for the development of novel drugs targeting various diseases.
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-7-3-2-6-11(14)12-10-13(17-16-12)15(19)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVBKNXDKBABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B7478190.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
methanone](/img/structure/B7478263.png)

